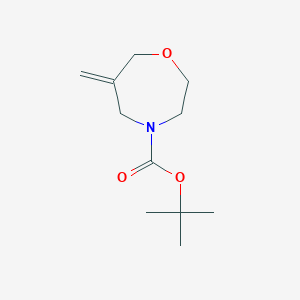

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate

Overview

Description

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a compound that is structurally related to various heterocyclic compounds synthesized for pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl carboxylate esters and their synthesis, which can provide insights into the potential synthesis and properties of this compound.

Synthesis Analysis

The synthesis of related compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves starting from commercially available aminopropanol and using intramolecular cyclization techniques such as the Fukuyama–Mitsunobu reaction . This suggests that a similar approach could be employed for the synthesis of this compound, potentially starting from a suitable diol or amino alcohol and employing a cyclization step to form the oxazepane ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis . These methods provide detailed information about the molecular geometry, stereochemistry, and crystal packing, which are crucial for understanding the physical and chemical properties of the compound. For this compound, similar analytical techniques would likely reveal the presence of the oxazepane ring and the substitution pattern on the ring.

Chemical Reactions Analysis

The tert-butyl group in related compounds is often used as a protecting group for carboxylic acids, which can be removed under acidic conditions . The presence of the oxazepane ring in this compound would likely influence its reactivity, potentially making it a substrate for ring-opening reactions or further functionalization at the methylene position.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate esters are influenced by their molecular structure. For instance, the crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a bicyclic structure with a lactone and a piperidine ring, which affects its density and crystal packing . The this compound would also be expected to have specific physical properties such as melting point, solubility, and density, which could be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Transformations :

- Aurell et al. (2014) developed a synthesis process for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, involving a lipase-catalyzed regioselective lactamization, leading to the formation of 4-tert-butyl 2-methyl (2R)-1,4-oxazepane-2,4-dicarboxylate (Aurell, Karlsson, Pontén, & Andersen, 2014).

- Gomi et al. (2012) described a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting the construction of the chiral 1,4-diazepane via intramolecular cyclization (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Pharmacological Studies :

- He et al. (1994) synthesized [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors (He, Matecka, Lee, Gu, Rice, Wong, Skolnick, & Costa, 1994).

Material Science and Organic Chemistry Applications :

- Häner et al. (1986) explored the reactions of tert-butyl and BHT cyclopropanecarboxylates with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles (Häner, Maetzke, & Seebach, 1986).

- Kamimura et al. (2014) conducted a study on the gold(I)-catalyzed synthesis of optically active 1,4-oxazepan-7-ones, offering insight into the creation of chiral lactones (Kamimura, Yamane, Yo, Tanaka, & Uno, 2014).

properties

IUPAC Name |

tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-9-7-12(5-6-14-8-9)10(13)15-11(2,3)4/h1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNJPHHZWSDWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610420 | |

| Record name | tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

748805-96-1 | |

| Record name | tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)